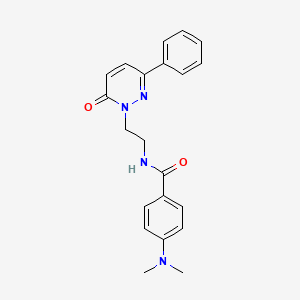

4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Description

4-(Dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a phenyl group at the 3-position and an ethyl-linked dimethylamino benzamide moiety. Its structure combines a heterocyclic pyridazinone ring, known for bioactivity in kinase inhibition and anti-inflammatory applications, with a dimethylamino benzamide group that may enhance solubility and receptor binding.

Properties

IUPAC Name |

4-(dimethylamino)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-24(2)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLKXXTXBJXFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a pyridazine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₉H₁₆N₄O₃

- Molecular Weight : 348.4 g/mol

- CAS Number : 1209460-58-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the pyridazinone core through cyclization reactions.

- Introduction of the phenyl group via phenylating agents.

- Alkylation to attach the ethyl linker.

- Formation of the amide bond through reaction with appropriate acyl chlorides.

Anticancer Activity

Research has indicated that derivatives of pyridazine, including our target compound, exhibit notable anticancer properties. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses .

Inhibition of Fatty Acid Binding Protein (FABP4)

The compound has also been evaluated for its inhibitory effects on FABP4, a target implicated in obesity and diabetes. In vitro assays revealed an IC₅₀ value of approximately 2.97 µM, indicating potent inhibitory activity compared to arachidonic acid, which serves as a positive control . This suggests potential therapeutic applications in metabolic disorders.

Larvicidal and Fungicidal Activities

Additionally, preliminary bioassays have shown that related compounds exhibit larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. The larvicidal efficacy reached up to 100% at this concentration . Furthermore, some derivatives demonstrated fungicidal activity against various fungal strains, highlighting their potential in agricultural applications.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridazine derivatives found that one particular derivative exhibited a significant reduction in tumor size in xenograft models. The compound was administered at doses corresponding to its IC₅₀ values derived from in vitro studies, leading to a marked decrease in tumor growth rates compared to untreated controls .

Case Study 2: FABP4 Inhibition

In another investigation focused on metabolic diseases, the compound was subjected to molecular docking studies to elucidate its binding affinity to FABP4. The results indicated strong interactions with key residues within the binding pocket, corroborating the observed biological activity .

Research Findings Summary

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary findings suggest that it may have anticancer effects, particularly against certain types of cancer cells. The mechanism of action appears to involve apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Therapeutic Applications

The potential therapeutic applications of 4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide include:

- Antibiotic Development : Given its antimicrobial properties, the compound could be developed into a new class of antibiotics targeting resistant bacterial strains.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer treatment, possibly in combination therapies to enhance efficacy.

- Management of Inflammatory Diseases : The anti-inflammatory effects suggest that it could be useful in managing conditions such as arthritis or other inflammatory disorders.

Case Studies

Several case studies have documented the effects and applications of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to existing antibiotics .

- Cancer Cell Line Research : In vitro studies using cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis. Further investigation into the signaling pathways involved is ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparisons

Core Heterocyclic Structure Target Compound: The pyridazinone core (6-membered ring with two adjacent nitrogen atoms) is distinct from the benzo[b][1,4]oxazin-3-one in and the triazin core in . Pyridazinones are associated with phosphodiesterase (PDE) inhibition, whereas benzooxazines are explored for antimicrobial and anticancer activity .

In contrast, ’s triazin derivative features multiple dimethylamino-phenyl hydroxymethyl groups, which could increase hydrophilicity but reduce membrane permeability .

Synthesis Complexity The target compound’s synthesis likely involves coupling a pyridazinone intermediate with a dimethylamino benzamide via ethylenediamine, similar to amide-bond-forming reactions in (e.g., Cs₂CO₃-mediated nucleophilic substitution) . ’s multi-step condensation approach highlights the challenges of synthesizing highly substituted triazin derivatives.

The dimethylamino group in the target compound may mimic the solubilizing effects seen in donepezil, a dimethylamino-containing acetylcholinesterase inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, and how can purity (>98%) be achieved?

- Methodology : Multi-step synthesis typically involves coupling a pyridazine derivative with a benzamide precursor. For example, analogous compounds are synthesized via nucleophilic substitution or amide coupling under reflux, followed by purification using normal-phase chromatography (silica gel, gradient solvent systems like hexane/EtOAc) and reverse-phase chromatography (acetonitrile/water with formic acid) . Purity is confirmed via LC/MS and NMR spectroscopy.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology : Use a combination of:

- 1H NMR : To verify proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons at δ ~7.0–8.0 ppm) .

- LC/MS : To confirm molecular weight and fragmentation patterns .

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Kinase inhibition assays : Test against PI3Kα/mTOR or JNK pathways, given structural similarities to known inhibitors (e.g., CAY10626 and JNK-IN-7) .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects via MTT or ATP-based luminescence .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .

- Metabolite identification : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS) .

- Orthogonal in vivo models : Compare xenograft vs. syngeneic models to assess tumor microenvironment effects .

Q. What strategies improve selectivity for target kinases (e.g., PI3Kα/mTOR) to minimize off-target effects?

- Methodology :

- Molecular docking : Use software like AutoDock to predict binding interactions with PI3Kα vs. unrelated kinases (e.g., HDACs) .

- Alanine scanning mutagenesis : Identify critical residues in the ATP-binding pocket for selective inhibition .

- Proteome-wide profiling : Employ kinome-wide screening platforms (e.g., KINOMEscan) to assess off-target binding .

Q. How do substituents (e.g., dimethylamino, phenylpyridazine) influence structure-activity relationships (SAR)?

- Methodology :

- Analog synthesis : Modify the dimethylamino group to ethylamino or morpholino derivatives and compare IC50 values .

- Computational QSAR : Use Gaussian or Schrödinger Suite to correlate electronic properties (e.g., logP, polar surface area) with activity .

- Crystallography : Solve co-crystal structures with target kinases to map hydrophobic/electrostatic interactions .

Q. What experimental designs address metabolic instability observed in preclinical studies?

- Methodology :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots .

- Prodrug derivatization : Mask labile groups (e.g., dimethylamino) with acetyl or PEGylated moieties .

- Isotope labeling : Use 14C-labeled compound to track metabolic pathways .

Data Analysis and Validation

Q. How can researchers validate conflicting results in kinase inhibition assays?

- Methodology :

- Dose-response curves : Repeat assays with 10-point dilutions (1 nM–100 µM) to confirm IC50 reproducibility .

- Orthogonal assays : Combine biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot for phosphorylated targets) methods .

- Positive controls : Compare with established inhibitors (e.g., LY294002 for PI3Kα) .

Q. What statistical approaches are recommended for high-throughput screening (HTS) data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.